D-Glutamic Acid-d5

概要

説明

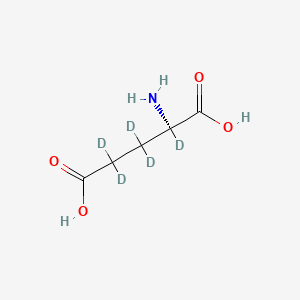

D-Glutamic Acid-d5 is a deuterium-labeled form of D-Glutamic Acid, an enantiomer of L-Glutamic Acid. It is widely used in pharmaceuticals and food industries. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it serves as an internal standard for the quantification of D-Glutamic Acid .

準備方法

合成経路と反応条件: D-グルタミン酸-d5は、D-グルタミン酸に重水素を組み込むことによって合成されます。このプロセスには通常、重水素化試薬と溶媒が使用されます。 一般的な方法の1つは、L-グルタミン酸のエステル化、その後ラセミ化、分割、加水分解、イオン交換によりD-グルタミン酸-d5を得ることです .

工業生産方法: D-グルタミン酸-d5の工業生産には、重水素化水やその他の重水素化化学物質を使用した大規模合成が含まれます。 このプロセスは、高収率と純度(多くの場合、99%を超える重水素化形態)を確保するために最適化されています .

化学反応の分析

反応の種類: D-グルタミン酸-d5は、次のようなさまざまな化学反応を起こします。

酸化: 対応するケト酸を形成するために酸化されます。

還元: 還元反応によって、対応するアルコールに変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物:

酸化: ケト酸。

還元: アルコール。

4. 科学研究への応用

D-グルタミン酸-d5は、科学研究において幅広い用途があります。

化学: 質量分析法で、D-グルタミン酸の定量のための内部標準として使用されます。

生物学: 細菌ペプチドグリカン合成における役割と、ポリ-γ-グルタミン酸の成分として研究されています。

医学: 特に薬物動態と代謝プロファイルを理解するための、創薬における潜在的な可能性について調査されています。

科学的研究の応用

Analytical Chemistry

Internal Standard for Mass Spectrometry

D-Glutamic Acid-d5 is predominantly used as an internal standard for the quantification of D-Glutamic Acid in biological and environmental samples through Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterated compounds allows for more accurate quantification due to their isotopic similarity to the target analyte while providing distinct mass differences that facilitate detection.

Case Study: Quantification of D-Glutamic Acid in Bacterial Cultures

In a study involving bacterial peptidoglycan synthesis, this compound was employed to quantify the levels of D-Glutamic Acid produced by various bacterial strains. The results indicated significant variations in production levels under different stress conditions, demonstrating the utility of this compound as a reliable internal standard for such analyses .

Neurobiology

Role in Neurotransmission

D-Glutamic Acid serves as an excitatory neurotransmitter in the central nervous system. Research has shown that alterations in D-Glutamic Acid levels can influence neurobiological processes associated with psychiatric disorders such as schizophrenia. The deuterated form can be used in metabolic studies to trace pathways involving neurotransmitter synthesis and degradation.

Case Study: Schizophrenia Research

A study examining the relationship between glutamatergic dysfunction and schizophrenia utilized this compound to trace metabolic pathways involved in neurotransmitter regulation. The findings suggested that dysregulation of glutamate signaling contributes to the symptoms of schizophrenia, highlighting the importance of this compound in understanding neurobiological mechanisms .

Microbiology

Biosynthesis and Metabolism Studies

This compound has been instrumental in studying the biosynthesis of bacterial peptidoglycan and its metabolic pathways. It aids researchers in understanding how bacteria respond to environmental stresses by altering their amino acid production profiles.

Case Study: Stress Response in Escherichia coli

Research investigating the production of D-Glutamate by stressed Escherichia coli demonstrated that exposure to stress conditions resulted in increased levels of D-Glutamate. The use of this compound allowed for precise measurement and analysis of these changes over time, providing insights into microbial stress responses .

Pharmaceutical Applications

Drug Development and Testing

This compound is also utilized in drug development processes, particularly for evaluating pharmacokinetics and pharmacodynamics. Its stable isotope labeling allows for detailed tracking of drug metabolism and distribution within biological systems.

Case Study: Antimicrobial Drug Efficacy

In studies assessing the efficacy of new antimicrobial agents, researchers have employed this compound to monitor the interaction between drugs and bacterial targets. The insights gained from these studies are crucial for developing effective therapeutic strategies against resistant bacterial strains .

Table 1: Comparison of Applications

作用機序

D-グルタミン酸-d5は、主に生体分子への組み込みによってその効果を発揮します。それは、ムラミダーゼリガーゼMurDによってUDP-N-アセチルムラモイル-L-アラニンに結合し、UDP-MurNAc-L-Ala-D-グルタミン酸を形成し、これは細菌ペプチドグリカン生合成における重要な構成要素です。 この組み込みは、細菌細胞壁の安定性と構造に影響を与えます .

類似の化合物:

L-グルタミン酸-2,3,3,4,4-d5: グルタミン酸の別の重水素標識体であり、研究で同様に使用されます。

L-グルタミン酸: 神経伝達と代謝経路で広く使用されている天然の鏡像異性体です。

DL-グルタミン酸-2,4,4-d3: さまざまな生化学的研究で使用される混合重水素標識体

独自性: D-グルタミン酸-d5は、質量分析法やその他の分析技術において明確な利点を提供する、特定の重水素標識のために独自です。 細菌ペプチドグリカン合成における役割も、他の類似の化合物とは異なります .

類似化合物との比較

L-Glutamic Acid-2,3,3,4,4-d5: Another deuterium-labeled form of Glutamic Acid, used similarly in research.

L-Glutamic Acid: The naturally occurring enantiomer, widely used in neurotransmission and metabolic pathways.

DL-Glutamic Acid-2,4,4-d3: A mixed deuterium-labeled form used in various biochemical studies

Uniqueness: D-Glutamic Acid-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry and other analytical techniques. Its role in bacterial peptidoglycan synthesis also sets it apart from other similar compounds .

生物活性

D-Glutamic Acid-d5, a deuterated form of D-Glutamic Acid, is an amino acid that plays a significant role in various biological processes, particularly in the central nervous system. This article explores its biological activity, mechanisms of action, and implications in research and therapeutic contexts.

Overview of this compound

This compound is characterized by the substitution of five hydrogen atoms with deuterium, enhancing its stability and allowing for precise tracking in metabolic studies. It is primarily recognized for its role as an excitatory neurotransmitter, acting on NMDA receptors, although it exhibits lower efficacy compared to its L-isomer counterpart .

This compound functions primarily through:

- NMDA Receptor Modulation: It interacts with NMDA receptors, which are critical for synaptic plasticity and memory function. Studies indicate that while D-Glutamic Acid is less potent than L-Glutamic Acid, it still contributes to excitatory neurotransmission .

- Influence on Dopaminergic Pathways: Research has shown that glutamate and dopamine systems interact closely in the brain. Activation of dopamine D-1/D-5 receptors is essential for long-term potentiation (LTP) in corticostriatal pathways, which are influenced by glutamatergic signaling .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Parameter | Value |

|---|---|

| Chemical Formula | CHN O (deuterated) |

| Molecular Weight | 147.13 g/mol |

| CAS Number | 6893-26-1 |

| Biological Role | Excitatory neurotransmitter |

| Receptor Interaction | NMDA receptor |

| Potency Comparison | Less active than L-glutamic acid |

Case Studies and Research Findings

-

Neurotransmission Studies:

A study highlighted the role of D-glutamate in modulating neurotransmission and hormonal secretion. It was found that alterations in D-glutamate levels could significantly impact neuronal activity and hormone release, suggesting its potential as a therapeutic target . -

Schizophrenia Research:

Investigations into the glutamatergic system's dysregulation in schizophrenia have pointed out that both D-glutamate and its pathways may contribute to the disorder's symptoms. The modulation of these pathways could lead to new therapeutic strategies . -

Metabolic Studies:

Research indicated that D-glutamic acid levels vary across different tissues and physiological fluids, influenced by the activity of D-aspartate oxidase (DDO). This variability can inform drug design aimed at regulating neurotransmitter levels through DDO inhibition .

特性

IUPAC Name |

(2R)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-XSDLJHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。